molecular formula C6H7IN2O B2551450 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine CAS No. 1383675-85-1

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine

Cat. No.: B2551450
CAS No.: 1383675-85-1
M. Wt: 250.039
InChI Key: CNCJBYRIUZKDON-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine is a heterocyclic compound that features a unique structure combining iodine, pyrazole, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

    Introduction of the Oxazine Ring: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone to form the oxazine ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives of the original compound.

Scientific Research Applications

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    3-Chloro-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine: Contains a chlorine atom, which may affect its reactivity and interactions differently compared to the iodine-containing compound.

Uniqueness

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to specific targets.

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJBYRIUZKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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